2-(4-苯基苯基)吲哚啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

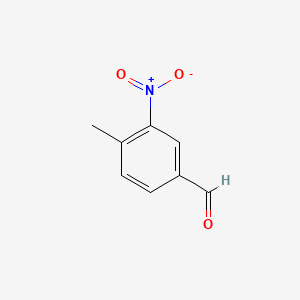

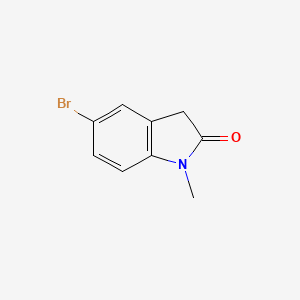

2-(4-Phenylphenyl)indolizine, also known as PPI, is an organic compound with a molecular formula of C21H15N. It is a derivative of indolizine, which is a nitrogen-containing heterocycle .

Synthesis Analysis

Indolizine derivatives have been synthesized using various methods. One of the most recent advances in the synthesis of indolizine and its derivatives involves radical cyclization/cross-coupling . This method has unique advantages such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Molecular Structure Analysis

Indolizine is composed of two condensed rings: a pyrrole-type five-membered ring and a pyridine-type six-membered ring . The structure of 2-(4-Phenylphenyl)indolizine would include these rings along with the phenylphenyl group attached.Chemical Reactions Analysis

The synthesis of indolizines has been achieved through various chemical reactions. Some of these include classical methodologies such as Scholtz or Chichibabin reactions . More recent strategies involve transition metal-catalyzed reactions and approaches based on oxidative coupling .科学研究应用

Synthesis of Indolizine Derivatives

Indolizine, which includes 2-(4-Phenylphenyl)indolizine, is a nitrogen-containing heterocycle that has a variety of potential biological activities . Many approaches for their synthesis have been developed . For example, Okamoto and Niyomura successfully synthesized indolizine starting from 2-(pyridin-2-yl)acetonitrile and selenium dioxide .

Organic Fluorescent Molecules

Some indolizine derivatives, including 2-(4-Phenylphenyl)indolizine, have excellent fluorescence properties and can be used as organic fluorescent molecules for biological and material applications .

Radical Cyclization/Cross-Coupling

Indolizine and its derivatives can be synthesized by radical cyclization/cross-coupling . This method is gaining attention due to its unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .

Transition Metal-Catalyzed Reactions

New pathways for the synthesis of indolizines, including 2-(4-Phenylphenyl)indolizine, have been discovered, such as transition metal-catalyzed reactions . These reactions allow for the creation of substitution patterns that were difficult to build using classical methodologies .

Oxidative Coupling

Another method for the synthesis of indolizines is through oxidative coupling . This approach allows for the creation of π-expanded indolizines .

Potential Anticancer Agents

Indole derivatives, which include indolizines like 2-(4-Phenylphenyl)indolizine, are being investigated for their potential as anticancer agents . They could potentially be developed into highly effective agents against glioblastoma (GBM), the most aggressive form of primary brain tumor .

作用机制

Target of Action

Indolizine, the core structure of 2-(4-Phenylphenyl)indolizine, is a nitrogen-containing heterocycle that has a variety of potential biological activities . .

Mode of Action

Indolizine derivatives have been found to exhibit a range of biological activities, including antitubercular, antioxidant, antimicrobial, anticancer, and anti-inflammatory activities

Biochemical Pathways

Given the diverse biological activities of indolizine derivatives, it can be inferred that multiple pathways might be affected .

Result of Action

Indolizine derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

安全和危害

未来方向

Indolizine and its derivatives have potential biological activities and can be used as organic fluorescent molecules for biological and material applications . This suggests that future research could focus on developing novel approaches for the synthesis of indolizine and its derivatives, including 2-(4-Phenylphenyl)indolizine.

属性

IUPAC Name |

2-(4-phenylphenyl)indolizine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-2-6-16(7-3-1)17-9-11-18(12-10-17)19-14-20-8-4-5-13-21(20)15-19/h1-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRYZYMUPQKNLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C=CC=CC4=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365446 |

Source

|

| Record name | 2-(4-phenylphenyl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Phenylphenyl)indolizine | |

CAS RN |

79373-03-8 |

Source

|

| Record name | 2-(4-phenylphenyl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)

![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)

![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)